5-(1-Propylpiperidin-2-yl)-1H-indole
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Overview
Description
5-(1-Propylpiperidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpiperidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indole derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-Propylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
5-(1-Propylpiperidin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(1-Propylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(1-Propylpiperidin-2-yl)-1H-indole can be compared with other similar compounds, such as:
5-(Piperidin-2-yl)-1H-indole: This compound has a similar structure but lacks the propyl group on the piperidine ring.
5-(Homopiperidin-2-yl)-1H-indole: This compound features a homopiperidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H22N2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
5-(1-propylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-10-18-11-4-3-5-16(18)14-6-7-15-13(12-14)8-9-17-15/h6-9,12,16-17H,2-5,10-11H2,1H3 |
InChI Key |
RSEOKTINZOIUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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